molecular formula C11H8BrN B012136 2-Bromo-5-phenylpyridine CAS No. 107351-82-6

2-Bromo-5-phenylpyridine

Cat. No.: B012136
CAS No.: 107351-82-6
M. Wt: 234.09 g/mol
InChI Key: TVOAXRDXTGCPBB-UHFFFAOYSA-N
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Description

2-Bromo-5-phenylpyridine is an organic compound with the molecular formula C11H8BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a phenyl group is substituted at the fifth position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Scientific Research Applications

2-Bromo-5-phenylpyridine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by Ambeed, Inc . Additionally, explore relevant peer-reviewed papers for deeper insights.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-phenylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

This compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . This interaction results in the inhibition of the kinase, thereby modulating cellular processes .

Biochemical Pathways

The inhibition of p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This modulation of cytokine release can have downstream effects on various diseases, including cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Pharmacokinetics

The synthesis of this compound has been optimized to increase the overall yield and avoid the use of palladium as a catalyst , which may have implications for its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cellular processes through the inhibition of p38α MAP kinase . This can result in the reduction of pro-inflammatory cytokine release, potentially alleviating symptoms of cytokine-driven and neurodegenerative diseases .

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for maintaining its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-phenylpyridine typically involves the bromination of 5-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-phenylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation and Reduction Products: Different oxidation states of the pyridine ring.

Comparison with Similar Compounds

  • 2-Bromo-4-phenylpyridine
  • 2-Bromo-5-fluoropyridine
  • 2-Bromo-5-chloropyridine

Comparison: 2-Bromo-5-phenylpyridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and properties. Compared to 2-Bromo-4-phenylpyridine, the position of the phenyl group affects the electronic distribution and steric hindrance, leading to different reactivity patterns. Similarly, the presence of different halogens in 2-Bromo-5-fluoropyridine and 2-Bromo-5-chloropyridine influences their chemical behavior and applications .

Properties

IUPAC Name

2-bromo-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOAXRDXTGCPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376532
Record name 2-bromo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107351-82-6
Record name 2-bromo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Na2CO3 (1.117 mL, 2.234 mmol) followed by Pd(PPh3)4 (51.6 mg, 0.045 mmol) were added to a solution of iodobenzene (0.1 mL, 0.894 mmol) and 2-bromopyridine-5-boronic acid (271 mg, 1.340 mmol) in DMF (4 mL). The reaction was heated at 60° C. for 4 h, cooled and concentrated. The residue was partitioned between EtOAc and water. The organic phase was washed with brine, dried (MgSO4), and concentrated. Chromatography over silica eluting with 4:1 hexanes:EtOAc afforded the title compound as an off-white solid. LC-MS: calculated for C11H8BrN 234.09, observed m/e 236.5 (M+H)+ (Rt 1.72 min).
Quantity
1.117 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
271 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
51.6 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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